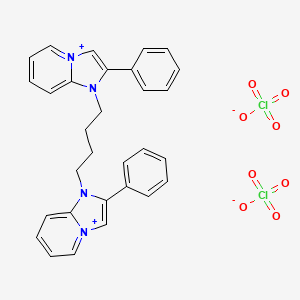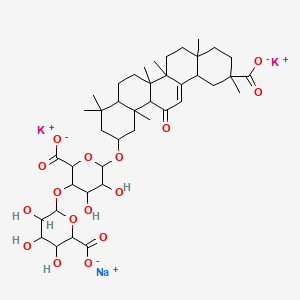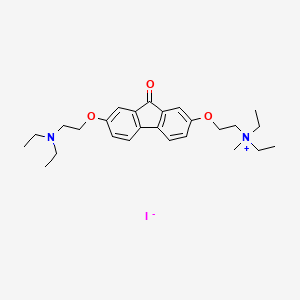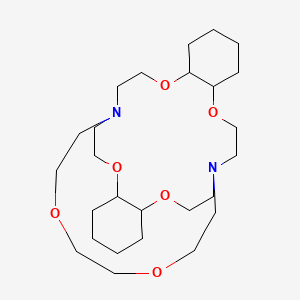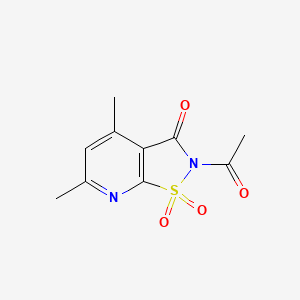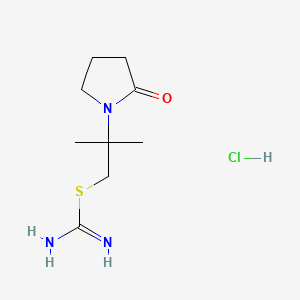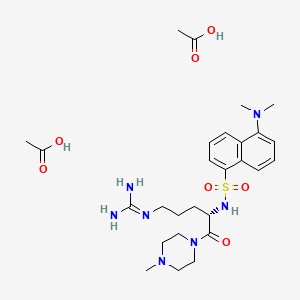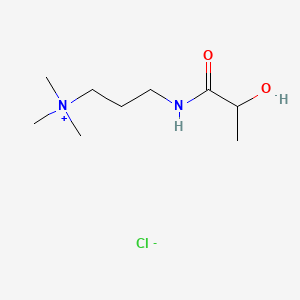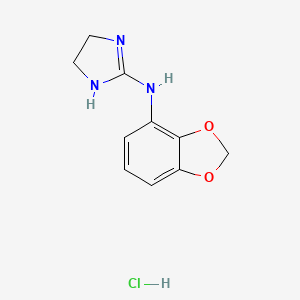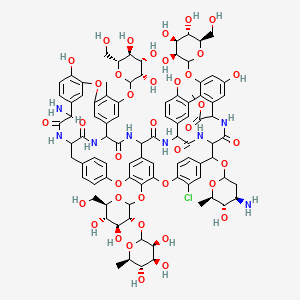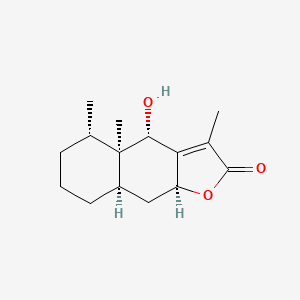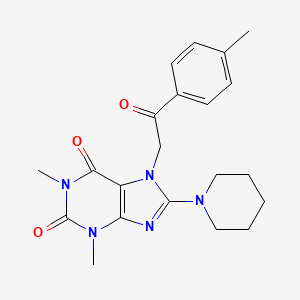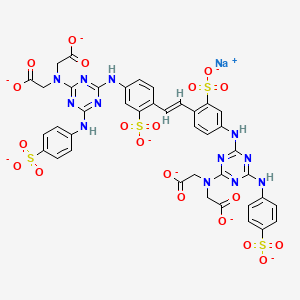
Glycine, N,N'-(1,2-ethenediylbis((3-sulfo-4,1-phenylene)imino(6-((4-sulfophenyl)amino)-1,3,5-triazine-4,2-diyl)))bis(N-(carboxymethyl)-, octasodium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Glycine, N,N’-(1,2-ethenediylbis((3-sulfo-4,1-phenylene)imino(6-((4-sulfophenyl)amino)-1,3,5-triazine-4,2-diyl)))bis(N-(carboxymethyl)-, octasodium salt is a complex organic compound. It is known for its applications in various scientific fields, particularly in the synthesis of dyes and pigments. This compound is characterized by its intricate molecular structure, which includes multiple sulfonic acid groups, phenylene rings, and triazine units.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Glycine, N,N’-(1,2-ethenediylbis((3-sulfo-4,1-phenylene)imino(6-((4-sulfophenyl)amino)-1,3,5-triazine-4,2-diyl)))bis(N-(carboxymethyl)-, octasodium salt involves several steps. The process typically begins with the preparation of intermediate compounds, such as sulfonated phenylene diamines and triazine derivatives. These intermediates are then subjected to condensation reactions under controlled conditions to form the final product. The reaction conditions often include specific temperatures, pH levels, and catalysts to ensure the desired product yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors and continuous flow systems. The process involves the precise control of reaction parameters to maintain consistency and quality. Industrial production also incorporates purification steps, such as filtration and crystallization, to isolate the final product from impurities.
Analyse Chemischer Reaktionen
Types of Reactions
Glycine, N,N’-(1,2-ethenediylbis((3-sulfo-4,1-phenylene)imino(6-((4-sulfophenyl)amino)-1,3,5-triazine-4,2-diyl)))bis(N-(carboxymethyl)-, octasodium salt undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation reactions may yield sulfonic acid derivatives, while reduction reactions may produce amine derivatives.
Wissenschaftliche Forschungsanwendungen
Glycine, N,N’-(1,2-ethenediylbis((3-sulfo-4,1-phenylene)imino(6-((4-sulfophenyl)amino)-1,3,5-triazine-4,2-diyl)))bis(N-(carboxymethyl)-, octasodium salt has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and dyes.
Biology: Investigated for its potential role in biological systems and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and interactions with biological targets.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of Glycine, N,N’-(1,2-ethenediylbis((3-sulfo-4,1-phenylene)imino(6-((4-sulfophenyl)amino)-1,3,5-triazine-4,2-diyl)))bis(N-(carboxymethyl)-, octasodium salt involves its interaction with specific molecular targets and pathways. The compound’s sulfonic acid groups and triazine units play a crucial role in its reactivity and binding properties. These interactions can lead to various biological and chemical effects, depending on the context and application.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzenesulfonic acid derivatives: These compounds share similar sulfonic acid groups and are used in similar applications.
Triazine derivatives: These compounds contain triazine units and are used in the synthesis of dyes and pigments.
Azo dyes: These compounds contain azo groups and are widely used in the dye industry.
Uniqueness
Glycine, N,N’-(1,2-ethenediylbis((3-sulfo-4,1-phenylene)imino(6-((4-sulfophenyl)amino)-1,3,5-triazine-4,2-diyl)))bis(N-(carboxymethyl)-, octasodium salt is unique due to its complex molecular structure, which combines multiple functional groups and aromatic units. This complexity contributes to its versatility and reactivity in various scientific and industrial applications.
Eigenschaften
CAS-Nummer |
174305-36-3 |
|---|---|
Molekularformel |
C40H28N12NaO20S4-7 |
Molekulargewicht |
1148.0 g/mol |
IUPAC-Name |
sodium;2-[[4-[4-[(E)-2-[4-[[4-[bis(carboxylatomethyl)amino]-6-(4-sulfonatoanilino)-1,3,5-triazin-2-yl]amino]-2-sulfonatophenyl]ethenyl]-3-sulfonatoanilino]-6-(4-sulfonatoanilino)-1,3,5-triazin-2-yl]-(carboxylatomethyl)amino]acetate |
InChI |
InChI=1S/C40H36N12O20S4.Na/c53-31(54)17-51(18-32(55)56)39-47-35(41-23-7-11-27(12-8-23)73(61,62)63)45-37(49-39)43-25-5-3-21(29(15-25)75(67,68)69)1-2-22-4-6-26(16-30(22)76(70,71)72)44-38-46-36(42-24-9-13-28(14-10-24)74(64,65)66)48-40(50-38)52(19-33(57)58)20-34(59)60;/h1-16H,17-20H2,(H,53,54)(H,55,56)(H,57,58)(H,59,60)(H,61,62,63)(H,64,65,66)(H,67,68,69)(H,70,71,72)(H2,41,43,45,47,49)(H2,42,44,46,48,50);/q;+1/p-8/b2-1+; |
InChI-Schlüssel |
HAZGLGDXITZVHO-TYYBGVCCSA-F |
Isomerische SMILES |
C1=CC(=CC=C1NC2=NC(=NC(=N2)N(CC(=O)[O-])CC(=O)[O-])NC3=CC(=C(C=C3)/C=C/C4=C(C=C(C=C4)NC5=NC(=NC(=N5)NC6=CC=C(C=C6)S(=O)(=O)[O-])N(CC(=O)[O-])CC(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+] |
Kanonische SMILES |
C1=CC(=CC=C1NC2=NC(=NC(=N2)N(CC(=O)[O-])CC(=O)[O-])NC3=CC(=C(C=C3)C=CC4=C(C=C(C=C4)NC5=NC(=NC(=N5)NC6=CC=C(C=C6)S(=O)(=O)[O-])N(CC(=O)[O-])CC(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


